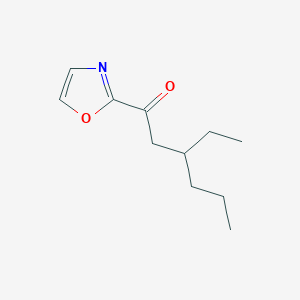

2-(3-Ethylhexanoyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-5-9(4-2)8-10(13)11-12-6-7-14-11/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDHKQDUVYSDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642062 | |

| Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-35-8 | |

| Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(3-Ethylhexanoyl)oxazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Ethylhexanoyl)oxazole

Introduction

This compound is a substituted oxazole derivative with potential applications in medicinal chemistry and drug development. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, a scaffold found in numerous biologically active compounds. The physicochemical properties of a lead compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the core , detailing robust experimental protocols for their determination and discussing the implications of these properties for drug development.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation for all physicochemical characterization.

-

IUPAC Name: 1-(1,3-oxazol-2-yl)-3-ethylhexan-1-one

-

CAS Number: 898759-35-8[]

-

Molecular Formula: C11H17NO2[]

-

Molecular Weight: 195.26 g/mol []

-

Chemical Structure:

The structure reveals a chiral center at the 3-position of the ethylhexanoyl chain, meaning the compound can exist as a racemic mixture of two enantiomers. For the purposes of this guide, we will consider the properties of the racemate unless otherwise specified. The presence of the oxazole ring, a weak base, and the alkyl chain suggest a molecule with moderate lipophilicity and potential for specific chemical interactions.

Spectroscopic Characterization

Prior to extensive physicochemical profiling, structural confirmation and purity assessment are paramount. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Table 1: Spectroscopic and Chromatographic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the oxazole ring protons, the ethyl and propyl groups of the side chain, and the methylene protons adjacent to the carbonyl group. |

| ¹³C NMR | Resonances for the oxazole ring carbons, the carbonyl carbon, and the aliphatic carbons of the side chain. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ at m/z 196.13, consistent with the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, C=N and C-O stretching of the oxazole ring, and C-H stretching of the alkyl groups. |

| Purity (HPLC-UV) | >98% purity, determined by peak area normalization at a suitable UV wavelength (e.g., 254 nm). |

Lipophilicity: Partition Coefficient (LogP)

Lipophilicity is a critical parameter that influences a drug's solubility, permeability across biological membranes, and binding to plasma proteins. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Solutions: Prepare a stock solution of this compound in octan-1-ol. Create a series of dilutions from this stock.

-

Partitioning: Mix equal volumes of the octan-1-ol solution and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the octan-1-ol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the LogP using the formula: LogP = log([Compound]octanol / [Compound]aqueous).

Visualization of LogP Determination Workflow

Caption: Workflow for LogP determination via the shake-flask method.

Table 2: Illustrative Lipophilicity Data

| Parameter | Value | Implication |

| LogP | 2.8 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability without excessive partitioning into adipose tissue. |

Aqueous Solubility

Solubility is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.

Experimental Protocol: Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Table 3: Illustrative Aqueous Solubility Data

| pH | Solubility (µg/mL) | Interpretation |

| 2.0 | 150 | Higher solubility due to protonation of the oxazole nitrogen. |

| 5.0 | 85 | Intermediate solubility. |

| 7.4 | 50 | Lower solubility of the neutral form, but still within a workable range for many oral formulations. |

Ionization Constant (pKa)

The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial as the ionization state affects solubility, permeability, and receptor binding. The oxazole ring is weakly basic.[2]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a known amount of this compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Visualization of pKa Determination Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Table 4: Illustrative Ionization Data

| Parameter | Value | Implication |

| pKa (Basic) | 1.5 | The oxazole nitrogen is a very weak base. The compound will be predominantly in its neutral form at physiological pH (7.4), which favors membrane permeability. |

Chemical Stability

Assessing the chemical stability of a compound under various stress conditions is essential to determine its shelf-life and identify potential degradation pathways. The oxazole ring can be susceptible to hydrolysis, photolysis, and oxidation.[3][4]

Experimental Protocol: Forced Degradation Study (ICH Q1A/Q1B)

-

Stress Conditions: Prepare solutions of this compound and expose them to the following conditions:

-

Acidic: 0.1 M HCl at 60°C

-

Basic: 0.1 M NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Solid and solution at 60°C

-

Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]

-

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to quantify the parent compound and detect any degradation products.

Table 5: Illustrative Stability Data

| Condition | % Degradation (48h) | Potential Degradation Pathway |

| 0.1 M HCl, 60°C | < 5% | Relatively stable to acid. |

| 0.1 M NaOH, 60°C | ~20% | Susceptible to base-catalyzed hydrolysis of the oxazole ring. |

| 3% H₂O₂, RT | ~15% | Moderate susceptibility to oxidation. |

| 60°C (Solution) | < 2% | Thermally stable in solution. |

| Photolytic | ~10% | Some degradation upon exposure to light, suggesting the need for light-protected storage. |

Solid-State Properties

The solid-state properties, such as melting point and crystal form, affect manufacturing, formulation, and stability.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Place a small amount of the crystalline solid into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus to heat the sample at a controlled rate.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid.

Table 6: Illustrative Solid-State Data

| Parameter | Value | Implication |

| Melting Point | 45-48 °C | A relatively low melting point suggests that the compound may be a waxy solid at room temperature, which could have implications for handling and formulation. |

| Appearance | White to off-white crystalline solid | Standard appearance for a purified small molecule. |

Conclusion

This guide provides a framework for the comprehensive physicochemical characterization of this compound. The illustrative data suggest a molecule with a favorable balance of lipophilicity and aqueous solubility, rendering it a promising candidate for further development. Its primary liabilities appear to be moderate susceptibility to basic hydrolysis and photolytic degradation, which would need to be addressed through careful formulation and packaging design. The experimental protocols outlined herein represent standard, robust methods that provide the critical data necessary to advance a compound through the drug discovery and development pipeline.

References

-

Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available from: [Link]

-

Wikipedia. Oxazole. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(3-Ethylhexanoyl)oxazole

This guide provides a detailed analysis of the expected spectroscopic signature of 2-(3-Ethylhexanoyl)oxazole, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental data for this specific compound, this document leverages established principles of spectroscopy and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and structurally related compounds.

Molecular Structure and Synthetic Considerations

This compound comprises a central oxazole ring substituted at the 2-position with a 3-ethylhexanoyl group. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] The acyl side chain introduces a chiral center at the 3-position.

Proposed Synthetic Route

The synthesis of this compound can be envisioned through several established methods for oxazole formation.[2][3][4] A plausible and efficient approach involves the reaction of 3-ethylhexanoic acid with 2-aminoethanol to form an intermediate amide, followed by cyclization and oxidation. A common method for the final oxazole ring formation is the Robinson-Gabriel synthesis or a modification thereof.[5]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of the individual structural components and comparison with data from similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the 3-ethylhexanoyl side chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (oxazole) | 7.2 - 7.4 | d | ~1 |

| H-5 (oxazole) | 7.8 - 8.0 | d | ~1 |

| H-3' (methine) | 2.8 - 3.0 | m | - |

| H-2' (methylene) | 1.5 - 1.7 | m | - |

| H-4' (methylene) | 1.2 - 1.4 | m | - |

| H-5' (methylene) | 1.2 - 1.4 | m | - |

| H-7' (methylene, ethyl) | 1.4 - 1.6 | m | - |

| H-6' (methyl) | 0.8 - 1.0 | t | ~7 |

| H-8' (methyl, ethyl) | 0.8 - 1.0 | t | ~7 |

Causality behind Predictions: The protons on the oxazole ring (H-4 and H-5) are expected to appear in the aromatic region, with their characteristic small coupling constant. The chemical shifts are influenced by the electron-withdrawing nature of the acyl substituent. The methine proton at the chiral center (H-3') will be a complex multiplet due to coupling with the adjacent methylene groups. The remaining aliphatic protons of the 3-ethylhexanoyl chain will reside in the upfield region of the spectrum.

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (oxazole) | 160 - 165 |

| C-4 (oxazole) | 125 - 130 |

| C-5 (oxazole) | 140 - 145 |

| C-1' (carbonyl) | 170 - 175 |

| C-3' (methine) | 45 - 50 |

| C-2' (methylene) | 30 - 35 |

| C-4' (methylene) | 25 - 30 |

| C-5' (methylene) | 20 - 25 |

| C-7' (methylene, ethyl) | 25 - 30 |

| C-6' (methyl) | 10 - 15 |

| C-8' (methyl, ethyl) | 10 - 15 |

Causality behind Predictions: The C-2 carbon of the oxazole ring, being attached to two heteroatoms, will be the most downfield of the ring carbons.[6] The carbonyl carbon (C-1') of the acyl group will also appear at a low field. The chemical shifts for the aliphatic carbons are predicted based on data for 2-ethylhexanoic acid and similar alkyl chains.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C=O (carbonyl) | 1700 - 1720 | Strong |

| C=N (oxazole ring) | 1630 - 1650 | Medium |

| C-O-C (oxazole ring) | 1050 - 1150 | Strong |

| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |

| C-H (oxazole ring) | 3100 - 3150 | Weak |

Causality behind Predictions: The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) stretching vibration. The C=N and C-O-C stretching vibrations of the oxazole ring will also be present.[8] The C-H stretching vibrations for the aliphatic and aromatic protons will appear in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization is expected to produce a molecular ion peak and several characteristic fragment ions.

Predicted Molecular Ion (M⁺): m/z = 195.1259 (calculated for C₁₁H₁₇NO₂)

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 166 | [M - C₂H₅]⁺ | Loss of the ethyl group from the side chain |

| 138 | [M - C₄H₉]⁺ | Loss of the butyl group from the side chain |

| 111 | [C₆H₇N₂O]⁺ | Cleavage of the acyl side chain |

| 69 | [C₃H₃NO]⁺ | Oxazole ring fragment |

Causality behind Predictions: The fragmentation of oxazole derivatives is often initiated by cleavage of the bonds adjacent to the carbonyl group and within the alkyl chain.[9][10] The oxazole ring itself is relatively stable, and its fragment ion is expected to be observed.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.[11]

-

Procedure:

-

Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of CDCl₃.

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

IR Spectroscopy

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

-

Procedure:

-

Prepare the sample according to the chosen method.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

-

Mass Spectrometry

-

Instrument: A mass spectrometer with an electron impact (EI) ionization source.

-

Procedure:

-

Introduce a small amount of the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Analyze the molecular ion and the fragmentation pattern.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound in MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and analysis of related structures, offer a valuable resource for the identification and structural elucidation of this compound. It is imperative that these predictions are validated against experimental data once the compound is synthesized and purified. The provided protocols offer a starting point for obtaining such crucial experimental verification.

References

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7847. [Link]

-

Hypervalent Iodine(III) Promoted Tandem Reaction of o-Fluoroanilines with Formamides to Construct 2-Aminobenzoxazoles - Supporting Information. (n.d.). American Chemical Society. [Link]

-

Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. (2025). MDPI. [Link]

-

Oxazole. (n.d.). PubChem. [Link]

-

Mass Spectrometry of Oxazoles. (n.d.). Semantic Scholar. [Link]

-

Oxazole. (n.d.). SpectraBase. [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. (n.d.). ResearchGate. [Link]

-

The Synthesis of Oxazole-containing Natural Products. (2006). CORE. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1699. [Link]

-

3 - Supporting Information. (n.d.). American Chemical Society. [Link]

-

Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. (2022). RSC Medicinal Chemistry, 13(7), 830-841. [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2018). Specialty Journal of Chemistry, 3(2), 1-8. [Link]

-

Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. (2018). Beilstein Journal of Organic Chemistry, 14, 2153-2160. [Link]

-

Oxazoles and Gas chromatography-Mass spectrometry. (n.d.). ResearchGate. [Link]

-

Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]

-

Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. (2025). ResearchGate. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI. [Link]

-

Leveraging Infrared Spectroscopy for Automated Structure Elucidation. (n.d.). ChemRxiv. [Link]

-

(a) and (b) Calculated IR spectra of most stable oxazole-D2O and... (n.d.). ResearchGate. [Link]

Sources

- 1. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Oxazole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2-Ethylhexanoic acid(149-57-5) 13C NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

crystal structure of 2-(3-Ethylhexanoyl)oxazole

An In-depth Technical Guide to the Prospective Crystal Structure Determination of 2-(3-Ethylhexanoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous bioactive compounds and its role as a versatile pharmacophore.[1][2][3] This guide addresses the current informational gap regarding the solid-state structure of this compound, a molecule of potential interest in drug discovery. As no public crystallographic data for this specific compound is available, this document serves as a comprehensive, prospective technical guide outlining the necessary experimental and computational steps to determine its three-dimensional crystal structure. By presenting a detailed, field-proven methodology, from synthesis and crystallization to data analysis and structure validation, we provide a robust framework for researchers seeking to characterize this and similar novel oxazole derivatives. This guide is structured to not only detail the procedural "how" but also the strategic "why," ensuring a deep understanding of the crystallographic workflow for professionals in drug development and materials science.

Introduction: The Significance of Oxazole Derivatives and the Need for Structural Elucidation

Oxazole-based compounds are a critical class of heterocyclic molecules that feature prominently in both natural products and synthetic pharmaceuticals.[3][4] Their diverse pharmacological activities—spanning antimicrobial, anti-inflammatory, and antiviral properties—make them a privileged scaffold in modern drug discovery.[2][3][5] The specific spatial arrangement of atoms and the potential for intermolecular interactions in the solid state are fundamental to a molecule's physicochemical properties, including solubility, stability, and bioavailability. Therefore, the precise determination of a compound's crystal structure via single-crystal X-ray diffraction (SC-XRD) is an indispensable step in the drug development pipeline.

To date, the (Molecular Formula: C11H17NO2, Molecular Weight: 195.26 g/mol ) has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).[][7][8] This guide, therefore, presents a detailed, prospective methodology for its structural elucidation. We will proceed logically from the synthesis of the target compound to the ultimate analysis of its crystal packing, providing expert insights into the critical decisions at each stage of the workflow.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

Several synthetic routes are available for the formation of the oxazole ring.[1][5][9] A highly effective and common method is the van Leusen oxazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent.[3][10] This approach is favored for its reliability and adaptability.

Experimental Protocol: Synthesis via the van Leusen Reaction

-

Reactant Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-ethylhexanoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction with TosMIC: To a separate flask containing a stirred solution of tosylmethyl isocyanide (TosMIC, 1.1 eq) and potassium carbonate (K2CO3, 2.5 eq) in methanol, add the 3-ethylhexanoyl chloride solution dropwise at room temperature. The use of a carbonate base is crucial for the deprotonation of TosMIC, which initiates the cycloaddition cascade.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure, and the resulting crude product is purified using silica gel column chromatography with a hexane/ethyl acetate gradient. This purification is critical to remove impurities that could inhibit crystallization.

Growing Single Crystals

The growth of a single crystal suitable for SC-XRD (typically 0.1-0.3 mm in each dimension) is often the most challenging step. The choice of solvent and crystallization technique is paramount.

Experimental Protocol: Crystal Growth

-

Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) to find a system where the purified compound has moderate solubility.

-

Slow Evaporation (Recommended Initial Method): Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days at a constant temperature. This gradual increase in concentration encourages the formation of a single, well-ordered crystal lattice rather than polycrystalline powder.

-

Vapor Diffusion: If slow evaporation is unsuccessful, vapor diffusion is an excellent alternative.

-

Liquid-Vapor Diffusion: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

-

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal is obtained, the next step is to collect the diffraction data. This process involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.

Workflow for SC-XRD Data Collection

Caption: Workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol: Data Collection

-

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

-

Diffractometer Setup: The mounted crystal is placed on the goniometer head of a diffractometer (e.g., a Bruker D8 Venture) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., a CMOS detector). Data is typically collected at a low temperature (e.g., 100 K) using a nitrogen cryostream to minimize thermal motion of the atoms and protect the crystal from radiation damage.

-

Unit Cell Determination: A short series of initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated by the control software to ensure complete and redundant data are collected with optimal exposure times.

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for experimental factors (like Lorentz and polarization effects), and generate a reflection file (e.g., an HKL file) for structure solution.

Structure Solution, Refinement, and Validation

The reflection file contains the information needed to solve and refine the crystal structure. This is a computational process that translates diffraction intensities into a 3D atomic model.

Logical Flow of Structure Solution and Refinement

Caption: The computational workflow from diffraction data to a validated crystal structure.

Computational Protocol: Structure Solution and Refinement

-

Structure Solution: The phase problem is solved using direct methods (most common for small molecules) with software like SHELXT. This provides an initial electron density map and a preliminary model of the molecule.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software like SHELXL. This iterative process involves:

-

Assigning atom types and refining their positions (x, y, z coordinates).

-

Refining atomic displacement parameters (ADPs), initially isotropically, then anisotropically for non-hydrogen atoms.

-

Locating hydrogen atoms from the difference electron density map or placing them in calculated positions.

-

-

Validation: The quality of the final refined structure is assessed by several key metrics:

-

R1 factor: The agreement between observed and calculated structure factor amplitudes. A value below 5% is considered excellent for small molecules.

-

wR2 factor: A weighted R-factor based on intensities.

-

Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.

-

The final model is checked for consistency and potential issues using tools like PLATON and the IUCr's CheckCIF service.

-

Prospective Structural Analysis and Data Presentation

A solved crystal structure provides a wealth of information. The analysis would focus on intramolecular geometry and intermolecular interactions.

Hypothetical Molecular Structure of this compound

Caption: 2D representation of this compound.

Intramolecular Analysis

The analysis would confirm the expected molecular connectivity. Key parameters to examine include:

-

Bond Lengths and Angles: Comparison with standard values for similar oxazole and acyl structures to identify any unusual strain or electronic effects.

-

Torsion Angles: Describing the conformation of the flexible ethylhexanoyl side chain and its orientation relative to the planar oxazole ring.

Intermolecular Analysis and Crystal Packing

Understanding how molecules pack in the crystal lattice is crucial for predicting material properties. The analysis would involve identifying and quantifying non-covalent interactions such as:

-

van der Waals forces: Dominant interactions for this non-polar molecule.

-

Potential Weak C-H···O or C-H···N Hydrogen Bonds: These interactions, while weak, can play a significant role in directing the crystal packing arrangement.

Hypothetical Crystallographic Data Summary

The final data would be summarized in a standardized format, as shown in the table below. Note: These are example values and do not represent experimentally determined data.

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C11H17NO2 |

| Formula Weight | 195.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1029 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.26 g/cm³ |

| Temperature (K) | 100 |

| R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| Goodness-of-Fit (GooF) | ~1.0 |

Conclusion

While the remains to be determined, this guide provides a comprehensive and scientifically rigorous blueprint for its elucidation. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently approach the characterization of this and other novel small molecules. The resulting structural insights are invaluable for rational drug design, enabling a deeper understanding of structure-activity relationships and facilitating the optimization of lead compounds.

References

-

National Center for Biotechnology Information. "2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide" PubChem Compound Summary for CID 53396677. Available from: [Link].

-

Neha, K., et al. "Synthetic approaches for oxazole derivatives: A review." Phosphorus, Sulfur, and Silicon and the Related Elements, 2021. Available from: [Link].

-

Potkin, V., et al. "Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate." Acta Crystallographica Section E: Crystallographic Communications, 2024. Available from: [Link].

-

Parvatkar, P. T., et al. "Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review." DRS@nio, 2016. Available from: [Link].

-

CUTM Courseware. "Oxazole.pdf". Available from: [Link].

-

Singh, S., et al. "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review." Indian Journal of Pharmaceutical Sciences, 2023. Available from: [Link].

-

Journal of Pharmaceutical Research and Applications. "Oxazole-Based Molecules in Anti-viral Drug Development." 2025. Available from: [Link].

-

National Center for Biotechnology Information. "Oxazole" PubChem Compound Summary for CID 9255. Available from: [Link].

-

Wang, Z., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules, 2020. Available from: [Link].

-

National Center for Biotechnology Information. "2,3-Dihydro-1,3-oxazole" PubChem Compound Summary for CID 21865305. Available from: [Link].

-

Wang, Z., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." PubMed Central, 2020. Available from: [Link].

-

ResearchGate. "(PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate." 2012. Available from: [Link].

-

Wikipedia. "Oxazole." Available from: [Link].

-

The Cambridge Crystallographic Data Centre (CCDC). "The Largest Curated Crystal Structure Database." Available from: [Link].

-

National Center for Biotechnology Information. "2-Chloro-1,3-oxazole" PubChem Compound Summary for CID 13371074. Available from: [Link].

-

The Cambridge Crystallographic Data Centre (CCDC). "Access Structures." Available from: [Link].

-

PubChemLite. "2-ethyl-1,3-oxazole (C5H7NO)." Available from: [Link].

-

The Cambridge Crystallographic Data Centre (CCDC). "Structural Chemistry Data, Software, and Insights." Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Making sure you're not a bot! [drs.nio.res.in]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. Search - Access Structures [ccdc.cam.ac.uk]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological and Mechanistic Guide to the Thermal Stability of 2-Acyloxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its role in modulating biological activity. When functionalized at the C2 position with an acyl group, the resulting 2-acyloxazoles represent a significant class of compounds whose therapeutic potential is intrinsically linked to their physicochemical properties. Among these, thermal stability is a critical quality attribute, profoundly influencing every stage of the drug development lifecycle—from synthesis and purification to formulation, packaging, and long-term storage. This guide provides a comprehensive framework for assessing the thermal stability of 2-acyloxazoles, detailing core analytical methodologies, elucidating potential degradation pathways, and offering insights into the kinetic analysis required for robust shelf-life prediction.

Introduction: The Imperative of Thermal Stability

The journey of a drug candidate from discovery to clinical use is contingent upon its stability. Thermal stability, defined as the resistance of a molecule to decompose under the influence of heat, is not merely a matter of regulatory compliance but a fundamental aspect of drug safety and efficacy.[1] For 2-acyloxazoles, thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in bioavailability.

Understanding the thermal behavior of these compounds is therefore essential for:

-

Process Chemistry: Defining safe temperature limits for synthesis, crystallization, and drying operations.

-

Formulation Development: Selecting compatible excipients and manufacturing processes (e.g., wet granulation, melt extrusion) that do not compromise the drug substance.[2][3]

-

Regulatory Compliance: Fulfilling the requirements of international guidelines, such as ICH Q1A(R2), which mandate rigorous stability testing.[4][5]

-

Shelf-Life Determination: Establishing accurate re-test periods for the drug substance and expiration dates for the final drug product.[6]

This guide will equip researchers with the foundational knowledge and practical protocols to systematically investigate and interpret the thermal stability of 2-acyloxazole derivatives.

Core Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach employing several complementary analytical techniques is crucial for a comprehensive understanding of thermal stability. The primary methods include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It provides quantitative information on decomposition events involving mass loss, such as the release of volatile byproducts.

Principle of Causality: By subjecting a small sample to a precise heating ramp, TGA identifies the specific temperatures at which decomposition begins (onset temperature) and proceeds most rapidly. This allows for the determination of the material's upper thermal stability limit.[8] The choice of a controlled atmosphere (e.g., inert nitrogen or reactive air) is critical, as it helps distinguish between purely thermal decomposition and oxidative degradation.[9]

Experimental Protocol: TGA of a 2-Acyloxazole Derivative

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 3-5 mg of the 2-acyloxazole sample into a clean, tared TGA pan (typically alumina or platinum). To ensure reproducibility, it is recommended to use samples with a small and uniform particle size.[10]

-

Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a constant flow rate of 50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[11]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).[8] The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.[7]

}

Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is an invaluable tool for detecting thermal events such as melting, crystallization, and decomposition, providing both qualitative and quantitative thermodynamic data.[2][13]

Principle of Causality: An endothermic peak on a DSC thermogram indicates heat absorption (e.g., melting), while an exothermic peak signifies heat release (e.g., decomposition or crystallization).[13] By correlating a sharp exothermic event with a mass loss event from TGA, a decomposition process can be confirmed. The enthalpy (ΔH) of the decomposition provides a measure of the energy released, which is critical for safety assessments.[14]

Experimental Protocol: DSC of a 2-Acyloxazole Derivative

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any evolved gases and prevent mass loss before the decomposition event.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Identify endothermic peaks (melting point, Tm) and exothermic peaks (decomposition onset, Tdec). Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHdec).

Accelerating Rate Calorimetry (ARC)

ARC is the gold standard for assessing thermal hazards under adiabatic conditions, which simulate a worst-case "thermal runaway" scenario in a large-scale reactor.[15][16] It measures the temperature and pressure rise of a self-heating reaction.[17]

Principle of Causality: The ARC operates on a "heat-wait-search" principle.[15] It heats the sample in small steps and then waits in an adiabatic environment to detect any self-heating. Once an exothermic reaction is detected, the instrument's heaters match the sample temperature, ensuring no heat is lost to the surroundings.[16] This allows for the precise determination of the onset temperature of thermal runaway, the time to maximum rate (TMR), and the adiabatic temperature rise, all of which are critical parameters for process safety design.[18][19]

Kinetic Analysis of Decomposition

While TGA and DSC identify when a compound decomposes, kinetic analysis helps predict how fast it will decompose at lower temperatures, such as those encountered during storage. By performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), isoconversional methods can be used to calculate the activation energy (Ea) of the decomposition reaction.[20][21] A higher activation energy generally implies greater stability at ambient temperatures.[22]

Mechanistic Insights into 2-Acyloxazole Degradation

The thermal stability of a 2-acyloxazole is governed by its molecular structure. The oxazole ring itself is a thermally stable entity.[23][24] However, the molecule's lability is often dictated by the acyl substituent and the potential for intramolecular interactions. Several decomposition pathways can be hypothesized:

-

Cleavage of the Acyl Group: The C-C or C-O bond adjacent to the oxazole ring can be a point of initial cleavage, leading to the formation of radical species and volatile fragments. This is often the primary degradation pathway for simpler 2-acyloxazoles.

-

Oxazole Ring Opening: While the ring is robust, high thermal stress can induce cleavage. Nucleophilic or radical attack, potentially initiated by fragments from the acyl side chain, can lead to ring opening, forming unstable intermediates that rapidly degrade into smaller volatile molecules like CO, HCN, and NH₃.[9][25][26]

-

Diels-Alder Reactions: At elevated temperatures, the oxazole ring can act as a diene in cycloaddition reactions, especially if other reactive species are present.[23][26] This can lead to the formation of more complex, high-molecular-weight degradation products.

}

Potential thermal degradation pathways for 2-acyloxazoles.

Data Interpretation and Reporting

The data gathered from thermal analysis should be synthesized to build a complete stability profile. A summary table is an effective way to compare the properties of different derivatives or batches.

| Compound ID | Structure (R-group) | Melting Point (Tm, °C) | TGA Onset (Td5%, °C) | DSC Decomposition (Tdec, °C) | ΔHdec (J/g) |

| Ref-01 | -CH₃ | 105.2 | 255.8 | 260.1 (exo) | -350 |

| Exp-02A | -CH₂CH₂Ph | 121.5 | 280.4 | 285.5 (exo) | -420 |

| Exp-02B | -C(CH₃)₃ | 115.8 | 240.1 | 242.3 (exo) | -310 |

Data presented are hypothetical and for illustrative purposes only.

Interpretation:

-

Exp-02A , with its phenyl-ethyl group, shows the highest thermal stability (Td5% = 280.4 °C), suggesting that the aromatic ring may contribute to stability.

-

Exp-02B , containing a bulky tert-butyl group, exhibits the lowest stability, possibly due to steric strain facilitating bond cleavage.

-

The strong exotherms (ΔHdec) for all compounds indicate that their decomposition is energetic and requires careful management at scale.

Conclusion

The systematic evaluation of thermal stability is a non-negotiable component of modern drug development. For the 2-acyloxazole class of compounds, a combination of TGA, DSC, and kinetic analysis provides the necessary data to ensure safety, define manufacturing controls, and predict shelf-life with confidence. By understanding the interplay between chemical structure, thermal behavior, and potential degradation mechanisms, researchers can de-risk development programs and accelerate the delivery of safe and effective medicines to patients.

References

- Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. (n.d.). MDPI.

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024).

- The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. (n.d.). Benchchem.

- KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. (n.d.).

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (n.de.).

- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy.

- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.

- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.

- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.

- Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH.

- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). Slideshare.

- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV.

- Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.

- Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center.

- Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis. (n.d.). CORE.

- Kinetic analysis of thermogravimetric data. (1961). SciSpace.

- Thermogravimetric analysis. (n.d.). Wikipedia.

- Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing.

- Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).

- Accelerating Rate Calorimetry. (n.d.). Paralab.

- Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. (2024).

- Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022). PMC.

- Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology.

- The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. (n.d.). Benchchem.

- Thermogravimetric analysis (TGA) curves of compounds 1–5. (n.d.). ResearchGate.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI.

- Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2026). MDPI.

- The Synthesis and the Thermal Decomposition of 1, 3, 4-Dioxazole Derivatives. (n.d.).

- Oxazole. (n.d.). Wikipedia.

- Thermal Stability of Azole-rich Energetic Compounds: Its Relationship with Structure, Density, Enthalpy of Formation and Energetic Property. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).

- Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. (n.d.). PMC - NIH.

- Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. (2025).

- Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. (2025).

Sources

- 1. youtube.com [youtube.com]

- 2. quercus.be [quercus.be]

- 3. resolvemass.ca [resolvemass.ca]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. mdpi.com [mdpi.com]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. veeprho.com [veeprho.com]

- 14. tainstruments.com [tainstruments.com]

- 15. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 16. paralab.pt [paralab.pt]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. belmontscientific.com [belmontscientific.com]

- 19. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 20. mdpi.com [mdpi.com]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

solubility of 2-(3-Ethylhexanoyl)oxazole in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(3-Ethylhexanoyl)oxazole in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. The document outlines the theoretical principles governing solubility, including the influence of molecular structure, polarity, and solvent properties. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the isothermal shake-flask method is presented. While experimental data for this specific molecule is not publicly available, this guide establishes a robust framework for its determination and interpretation. The anticipated solubility profile is discussed in the context of the molecule's structural features, leading to actionable insights for researchers, chemists, and formulation scientists.

Introduction

This compound is a substituted oxazole derivative featuring a five-membered aromatic ring containing oxygen and nitrogen, an adjacent ketone functional group, and a branched alkyl chain. Oxazole moieties are significant scaffolds in medicinal chemistry, appearing in numerous biologically active compounds.[1] The solubility of any active compound or intermediate is a critical physicochemical parameter that dictates its utility in a multitude of applications, from reaction kinetics in a synthesis campaign to bioavailability in a final drug product.[2][3]

In drug development, poor aqueous solubility is a primary challenge, often leading to inadequate bioavailability for oral dosage forms.[4][5] Understanding a compound's solubility in a range of organic solvents is fundamental for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase for optimal reaction rates.

-

Purification: Designing effective crystallization, extraction, and chromatographic processes.

-

Formulation: Developing stable and effective dosage forms, including parenteral formulations where organic co-solvents may be required.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, providing both the theoretical background and practical methodologies required to characterize its solubility profile.

Theoretical Framework: Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.

2.1. Molecular Structure Analysis of this compound

The structure of this compound can be deconstructed into three key regions, each contributing to its overall solubility characteristics:

-

The Oxazole Ring: A polar, aromatic heterocycle. The nitrogen and oxygen atoms can act as hydrogen bond acceptors.

-

The Acyl Group (Ketone): A polar functional group that can also accept hydrogen bonds.

-

The 3-Ethylhexyl Chain: A nonpolar, branched alkyl group that contributes significant lipophilicity (hydrophobicity).

This amphipathic nature—possessing both polar and nonpolar regions—suggests that this compound will not exhibit extreme solubility in highly polar (e.g., water) or highly nonpolar (e.g., hexane) solvents. Instead, its solubility is expected to be maximal in solvents of intermediate polarity that can effectively solvate both the polar head and the nonpolar tail.

2.2. Solvent Properties

The choice of solvent is paramount. Organic solvents are typically classified based on their polarity, which is often quantified by parameters such as the dielectric constant or a polarity index.[6][7] They can be further categorized as:

-

Polar Protic: Solvents like methanol and ethanol, which can donate hydrogen bonds.

-

Polar Aprotic: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO), which are polar but do not donate hydrogen bonds.

-

Nonpolar: Solvents like hexane, cyclohexane, and toluene, which have low polarity and interact primarily through van der Waals forces.

Physicochemical Properties

A summary of the known and predicted properties of this compound is provided below. These parameters are essential for building a predictive model of its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₂ | BOC Sciences[8] |

| Molecular Weight | 195.26 g/mol | BOC Sciences[8] |

| Predicted logP | ~3.0 - 4.0 | Estimated based on structure |

| Hydrogen Bond Acceptors | 3 (Oxazole N, Oxazole O, Ketone O) | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

Note: logP (the logarithm of the octanol-water partition coefficient) is a measure of lipophilicity. A higher logP indicates lower aqueous solubility. The predicted value suggests the molecule is significantly lipophilic.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible data, a standardized experimental protocol is required. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its robustness and direct measurement of the saturated state.[9][10]

4.1. Causality in Method Selection

The shake-flask method is chosen over kinetic or high-throughput screening methods because it measures the true equilibrium solubility. Kinetic methods, which often involve precipitating a compound from a DMSO stock solution, can overestimate solubility due to the formation of supersaturated solutions.[11] For foundational characterization, thermodynamic solubility provides a more accurate and reliable baseline.

4.2. Experimental Workflow Diagram

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

4.3. Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating steps to ensure accuracy and equilibrium.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

4 mL glass vials with screw caps

-

Isothermal orbital shaker set to 25°C ± 0.5°C

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a 4 mL glass vial. An amount sufficient to ensure solid remains after equilibration (e.g., 5-10 mg) is typical.

-

Solvent Addition: Accurately dispense 2.0 mL of the chosen organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in an isothermal shaker. Agitate the slurry at a constant speed (e.g., 200 rpm) at 25°C for 24 hours. Rationale: 24 hours is typically sufficient for most organic compounds to reach thermodynamic equilibrium. A preliminary time-to-equilibrium study can be run to confirm this duration.

-

Phase Separation: After 24 hours, remove the vial and let it stand for at least 1 hour to allow undissolved solids to settle. Visually confirm that excess solid is still present.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear filtrate into a clean vial. Rationale: Filtration is critical to remove all particulate matter, ensuring only the dissolved compound is analyzed.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample via a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Report the result in mg/mL and/or mol/L.

-

Replicates: Perform the entire experiment in triplicate for each solvent to ensure statistical validity.

Anticipated Solubility Data and Discussion

While experimental data is pending, a scientifically plausible solubility profile can be predicted based on the molecular structure and solvent properties. The following table presents hypothetical data for a representative set of solvents.

| Solvent | Solvent Class | Polarity Index[6] | Dielectric Constant (20°C)[7] | Predicted Solubility at 25°C (mg/mL) |

| n-Hexane | Nonpolar | 0.1 | 1.9 | < 1 (Poorly Soluble) |

| Toluene | Nonpolar (Aromatic) | 2.4 | 2.4 | 50-100 (Soluble) |

| Dichloromethane | Polar Aprotic | 3.1 | 8.9 | > 200 (Freely Soluble) |

| Acetone | Polar Aprotic | 5.1 | 20.7 | > 200 (Freely Soluble) |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | > 200 (Freely Soluble) |

| Ethanol | Polar Protic | 4.3 (value for Ethyl Alcohol) | 24.6 | 100-200 (Very Soluble) |

| Methanol | Polar Protic | 5.1 | 32.7 | 50-100 (Soluble) |

| Water | Polar Protic | 10.2 | 80.1 | < 0.01 (Practically Insoluble) |

Discussion of Anticipated Results:

-

Low Solubility in n-Hexane: The highly nonpolar nature of hexane would fail to effectively solvate the polar oxazole and ketone functionalities, resulting in poor solubility.

-

High Solubility in Dichloromethane, Acetone, and Ethyl Acetate: These solvents of intermediate polarity are expected to be excellent solvents. They can effectively solvate the alkyl chain via van der Waals interactions while their polarity and ability to accept hydrogen bonds can interact favorably with the polar head of the molecule.

-

Good Solubility in Toluene and Ethanol: Toluene, while nonpolar, has an aromatic ring that can engage in π-π stacking with the oxazole ring, enhancing solubility. Ethanol, a polar protic solvent, can solvate the polar groups but its hydrogen-bonding network may be somewhat disrupted by the large nonpolar tail, leading to slightly lower solubility compared to the best polar aprotic solvents.

-

Lower Solubility in Methanol vs. Ethanol: Methanol is more polar than ethanol. The larger, more lipophilic ethyl group of ethanol may provide a more favorable environment for the ethylhexyl tail of the solute compared to the smaller methyl group of methanol.

-

Practical Insolubility in Water: The large, hydrophobic 3-ethylhexyl group would dominate the molecule's behavior in water, leading to extremely low solubility despite the presence of polar groups.

Applications in Research and Development

The solubility data generated through the described protocol directly informs critical decisions in the laboratory and during process development:

-

Synthetic Chemistry: A chemist would select a solvent like dichloromethane or ethyl acetate for running reactions involving this compound to ensure homogeneity. For purification by crystallization, a binary solvent system might be developed, using a good solvent (like acetone) and an anti-solvent (like hexane or water) to induce precipitation.

-

Pharmaceutical Formulation: For a potential therapeutic agent, the low aqueous solubility would immediately classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[4] Formulation scientists would then explore enabling technologies such as lipid-based formulations (where solubility in oils and co-solvents is key) or amorphous solid dispersions to improve oral bioavailability.

Conclusion

This guide establishes a comprehensive framework for understanding and determining the . By combining theoretical principles with a rigorous, validated experimental methodology, researchers can generate the high-quality data necessary to advance synthesis, purification, and formulation efforts. The amphipathic structure of the molecule suggests a nuanced solubility profile, with maximum solubility expected in solvents of intermediate polarity. The systematic approach detailed herein provides the necessary tools for accurately characterizing this critical physicochemical property.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Avram, M., V. Mercea, N., & Tibulca, D. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). [Link]

-

Jadhav, N. et al. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical Innovation. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics. [Link]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

PCBIS (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

University of Rochester (n.d.). COMMON SOLVENT PROPERTIES. University of Rochester Chemistry Department. [Link]

-

Master Organic Chemistry (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

- Swellmeen, L. (2016). 1, 3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286.

-

S. B. et al. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. Biomedical Chromatography. [Link]

-

University of California, Davis (n.d.). Common Organic Solvents: Table of Properties. UC Davis Chem Wiki. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. seppic.com [seppic.com]

- 5. jmpas.com [jmpas.com]

- 6. Solvent Physical Properties [people.chem.umass.edu]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

A Quantum Chemical Blueprint for 2-(3-Ethylhexanoyl)oxazole: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive framework for the quantum chemical characterization of 2-(3-Ethylhexanoyl)oxazole, a novel heterocyclic compound with potential applications in drug discovery. The oxazole motif is a well-established pharmacophore found in numerous bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Understanding the intrinsic electronic and structural properties of novel oxazole derivatives is therefore a critical step in modern drug development.[3] This document serves as a roadmap for researchers and scientists, detailing the theoretical underpinnings and practical workflows for elucidating the molecular characteristics of this compound using state-of-the-art computational methods.

The core of this guide is a logically structured, in-depth exploration of the molecule's conformational landscape, electronic structure, and spectroscopic signatures. We will move beyond a simple recitation of methods to provide the scientific rationale behind each computational choice, ensuring a robust and reproducible in-silico analysis.

The Subject of Our Investigation: this compound

Before delving into the computational protocols, it is essential to establish the fundamental identity of our target molecule.

| Property | Value | Source |

| IUPAC Name | 3-ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | [] |

| Molecular Formula | C11H17NO2 | [] |

| Molecular Weight | 195.26 g/mol | [] |

| SMILES | CCCC(CC)CC(=O)C1=NC=CO1 | [] |

The presence of a flexible ethylhexanoyl side chain attached to the aromatic oxazole ring suggests that conformational flexibility will play a significant role in its biological activity.[5][6] Therefore, a thorough conformational analysis is a prerequisite for any meaningful quantum chemical study.

The Computational Workflow: A Multi-faceted Approach

Our investigation into the quantum chemical properties of this compound will follow a multi-step workflow. This process is designed to be iterative and self-validating, ensuring the scientific rigor of the final results.

Part 1: Geometry Optimization and Conformational Analysis

The first and most critical step is to determine the three-dimensional structure of the molecule. For a flexible molecule like this compound, it is not sufficient to find a single low-energy structure; we must explore the entire conformational space to identify all relevant low-energy conformers.[5][7]

Experimental Protocol 1: Conformational Search and Geometry Optimization

-

Initial Structure Generation:

-

The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

An initial geometry optimization is performed using a computationally inexpensive method, such as the MMFF94 molecular mechanics force field, to obtain a reasonable starting geometry.[8]

-

-

Systematic Conformational Search:

-

A systematic conformational search is performed by rotating all single bonds in the ethylhexanoyl side chain.

-

Alternatively, a stochastic or molecular dynamics-based search can be employed to explore the conformational space.[7]

-

The goal is to generate a diverse set of conformers that are then minimized using the MMFF94 force field.

-

-

DFT Re-optimization and Energy Refinement:

-

All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are then subjected to a more accurate geometry optimization using Density Functional Theory (DFT).[9]

-

A common and reliable choice for this step is the B3LYP functional with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

The optimizations should be performed in the gas phase or with an implicit solvent model (e.g., PCM) to better represent the molecule's behavior in a biological environment.

-

-

Vibrational Frequency Analysis for Stationary Points:

-

Following each DFT optimization, a vibrational frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one imaginary frequency would indicate a transition state.

-

-

Boltzmann Population Analysis:

-

The relative energies of all confirmed minima are used to calculate their Boltzmann populations at a given temperature (e.g., 298.15 K). This allows for the determination of the contribution of each conformer to the overall properties of the molecule.

-

Part 2: Elucidation of Electronic Properties

With the optimized geometries of the most stable conformers in hand, we can now probe their electronic properties. These properties are crucial for understanding the molecule's reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Experimental Protocol 2: HOMO-LUMO Analysis

-

Single-Point Energy Calculation:

-

For the lowest energy conformer (or a Boltzmann-averaged structure), a single-point energy calculation is performed at a higher level of theory, for instance, B3LYP with a larger basis set like 6-311+G(d,p), to obtain more accurate orbital energies.

-

-

Orbital Visualization and Energy Extraction:

-

The HOMO and LUMO are visualized to understand their spatial distribution. This can reveal which parts of the molecule are most likely to be involved in electron donation and acceptance.

-

The energies of the HOMO and LUMO are extracted from the output file, and the HOMO-LUMO gap is calculated.

-

| Parameter | Description | Relevance in Drug Discovery |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors, while regions of positive potential (typically colored blue) are electron-poor and can act as hydrogen bond donors.

Experimental Protocol 3: ESP Map Generation

-

Wavefunction Generation:

-